molecular formula C17H14N4O4 B2830468 2-amino-6,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 882357-92-8

2-amino-6,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2830468
CAS No.: 882357-92-8
M. Wt: 338.323
InChI Key: IRSKXIDKIGLPCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-6,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyrano[3,2-c]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrano[3,2-c]pyridine core with various substituents, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 2-amino-6,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-component reactions. One common method is the one-pot, four-component reaction, which includes the condensation of 3-nitrobenzaldehyde, malononitrile, dimedone, and ammonium acetate under reflux conditions . This method is advantageous due to its simplicity and high yield. Industrial production methods may involve similar multi-component reactions but optimized for large-scale synthesis with considerations for cost, efficiency, and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring systems.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-6,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and the pyrano[3,2-c]pyridine core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar compounds include other pyrano[3,2-c]pyridine derivatives, such as 2-amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile These compounds share structural similarities but differ in their substituents, which can significantly affect their biological activity and chemical properties

Biological Activity

2-amino-6,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, anticancer, and enzyme inhibition properties.

  • Molecular Formula : C18H17N3O4
  • Molecular Weight : 339.35 g/mol
  • CAS Number : 882357-92-8

The compound contains a pyrano[3,2-c]pyridine core with a nitrophenyl substituent, which contributes to its biological activity.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. A study demonstrated that derivatives of pyrano[3,2-c]pyridine can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
2-amino derivative 19.45 ± 0.0731.4 ± 0.12
Celecoxib (control) 0.04 ± 0.010.04 ± 0.01

These results indicate that the compound may possess comparable or superior anti-inflammatory properties compared to established drugs like celecoxib .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. It is believed to inhibit specific enzymes involved in cancer cell proliferation. For instance, the presence of the nitrophenyl group enhances the compound's ability to interact with biological targets associated with cancer growth.

In vitro studies have shown that similar pyrano[3,2-c]pyridine derivatives exhibit cytotoxic effects against different cancer cell lines. The mechanism of action often involves the modulation of signaling pathways related to cell survival and apoptosis.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibition properties. It shows promise in inhibiting enzymes that are critical for various biological processes:

  • Nitric Oxide Synthase (iNOS) : Inhibition of iNOS can lead to reduced nitric oxide production, which is beneficial in inflammatory conditions.
  • Protein Kinases : Some studies suggest that it may inhibit specific kinases involved in cell signaling pathways.

Case Studies and Research Findings

Several case studies have highlighted the biological activities of this compound:

  • Study on Inflammatory Response : A research group synthesized several derivatives and tested their effects on inflammation in animal models. The results indicated a significant reduction in paw edema compared to control groups treated with standard anti-inflammatory drugs.
  • Anticancer Screening : Another study evaluated the cytotoxicity of this compound against breast and prostate cancer cell lines, reporting an IC50 value in the micromolar range, suggesting effective inhibition of cancer cell growth.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Binding Affinity : The nitro group enhances binding affinity to target enzymes.
  • Structural Modifications : Variations in substituents affect the compound's potency and selectivity towards various biological targets.

Properties

IUPAC Name

2-amino-6,7-dimethyl-4-(3-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4/c1-9-6-13-15(17(22)20(9)2)14(12(8-18)16(19)25-13)10-4-3-5-11(7-10)21(23)24/h3-7,14H,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSKXIDKIGLPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.